Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride

Description

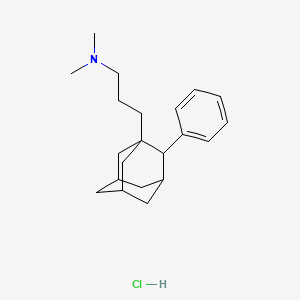

Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride is a synthetic adamantane derivative characterized by a tricyclic decane core substituted with a 3-dimethylaminopropyl group at position 1 and a phenyl group at position 2, forming a hydrochloride salt. The adamantane scaffold imparts high lipophilicity and structural rigidity, which enhance metabolic stability and receptor binding affinity in pharmaceutical applications .

Properties

CAS No. |

52583-04-7 |

|---|---|

Molecular Formula |

C21H32ClN |

Molecular Weight |

333.9 g/mol |

IUPAC Name |

N,N-dimethyl-3-(2-phenyl-1-adamantyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C21H31N.ClH/c1-22(2)10-6-9-21-14-16-11-17(15-21)13-19(12-16)20(21)18-7-4-3-5-8-18;/h3-5,7-8,16-17,19-20H,6,9-15H2,1-2H3;1H |

InChI Key |

OLNLBYCEMYGFIP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 1,3-Dimethyladamantane

1,3-Dimethyladamantane is a key intermediate in preparing substituted adamantane compounds. It is commonly synthesized by rearrangement of perhydro acenaphthene catalyzed by Lewis acids such as aluminum trichloride (anhydrous) or chloroplatinic acid. The most industrially practical method involves:

- Using perhydro acenaphthene as raw material.

- Catalysis by anhydrous aluminum trichloride at 80–100 °C.

- Controlled addition of small amounts of water to activate the catalyst.

- The reaction proceeds via Friedel-Crafts type isomerization to yield 1,3-dimethyladamantane with approximately 85% conversion.

- After reaction, the aluminum chloride catalyst is removed by washing with sodium carbonate solution and water.

- The crude product is purified by distillation to achieve >99.8% purity.

This method is advantageous due to low cost, simple operation, high purity, and environmental friendliness (no organic solvents used, minimal wastewater).

Functionalization with Phenyl and Dimethylaminopropyl Groups

Detailed Synthetic Route Summary

Analytical and Purification Techniques

- Purification of intermediates such as adamantane-phenylacetic acid esters is performed by flash chromatography.

- Hydrolysis reactions are often conducted in microwave reactors to improve efficiency.

- Final products are purified by recrystallization or distillation.

- Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Comparison with Other Methods and Industrial Considerations

- Earlier methods using chloroplatinic acid catalysts for adamantane derivatives offer high yields but are costly and less practical industrially.

- Use of aluminum chloride with ethylene dichloride solvent is effective but involves toxic solvents and is being phased out due to environmental regulations.

- The water-activated aluminum chloride catalysis method avoids solvents and hazardous reagents, making it superior for scale-up.

- The one-stage DPPA method for isocyanate formation avoids explosive azide intermediates, improving safety and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylaminopropyl group undergoes nucleophilic substitution under alkaline conditions. For example:

-

Deprotonation : In basic media, the tertiary amine releases HCl, forming a free base that reacts with alkyl halides or acyl chlorides .

-

Quaternary ammonium salt formation : Reacts with methyl iodide to yield trimethylammonium derivatives, useful in surfactant applications.

Adamantane Core

Electrophilic bromination occurs preferentially at bridgehead positions due to hyperconjugation stabilization. For example:

.

Phenyl Ring

The phenyl group undergoes nitration and sulfonation:

-

Nitration : With HNO₃/H₂SO₄, yielding para-nitro derivatives (Yield: 65–75%) .

-

Sulfonation : Forms sulfonic acids at elevated temperatures .

Acid-Catalyzed Rearrangements

Protoadamantane intermediates derived from this compound undergo Wagner-Meerwein rearrangements. For instance:

-

Solvolysis : In H₂SO₄, the adamantyl cation forms, trapping nucleophiles like acetonitrile to yield acetamide derivatives (Yield: 77%) .

-

Hydride Shifts : Acidic conditions promote carbocation rearrangements, favoring thermodynamically stable 2-adamantyl products .

Radical-Mediated Functionalization

Radical reactions target tertiary C–H bonds:

-

Photoacetylation : Using 4-benzoylpyridine (4-BzPy) under UV light generates adamantyl radicals, which add to aldoximes (Yield: 60–70%) .

-

Nickel-Catalyzed Carbonylation : Forms esters via radical capture and reductive elimination (Bridgehead selectivity: 3:1) .

Urea and Amide Formation

The amine reacts with isocyanates to form ureas:

-

Ritter Reaction : With acrylonitrile, yields acetamide derivatives (Yield: 85–95%) .

-

Urea Synthesis : Reacts with fluorinated anilines to produce 1,3-disubstituted ureas (Yield: 25–85%) .

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

Antiviral Properties

The compound's structural similarity to well-known antiviral agents such as amantadine and rimantadine suggests potential efficacy against viral infections, particularly influenza A. These agents function by inhibiting viral replication and enhancing dopamine release, which are mechanisms that may be applicable to adamantane derivatives like 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride .

Neurological Therapeutics

Research indicates that compounds with similar structures are being investigated for their roles in treating neurodegenerative diseases, including Alzheimer's disease. For instance, memantine, another adamantane derivative, acts as an NMDA receptor antagonist and is used in Alzheimer's treatment . The potential for 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride to modulate neurotransmitter systems could make it a candidate for further exploration in this area.

Antidepressant Effects

Studies have shown that adamantane derivatives can exhibit antidepressant activities. The compound's unique combination of functional groups may enhance its pharmacological profile compared to other derivatives . This area warrants further investigation to elucidate its mechanisms of action and therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the interactions of adamantane derivatives with cannabinoid receptors, indicating that modifications at specific positions can enhance binding affinities . This research underscores the importance of structural modifications in developing new therapeutic agents.

Additionally, patents have documented the antidepressant and anti-Parkinsonism properties of related compounds, suggesting that further exploration into 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride could yield valuable insights into its therapeutic applications .

Mechanism of Action

The mechanism of action of Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s structural features allow it to interact with cell membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural Analogues

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Effects: The 3-dimethylaminopropyl and phenyl groups in the target compound distinguish it from rimantadine (1-aminoethyl) and memantine (3,5-dimethyl substitution). These groups may alter pharmacokinetics, such as increased lipophilicity compared to memantine .

- Hydrochloride Salt : Common across adamantane derivatives to enhance aqueous solubility and oral bioavailability .

Table 3: Reported Bioactivities of Analogues

Inferences for Target Compound :

Analytical and Pharmacopeial Standards

Chromatographic Purity Criteria :

Biological Activity

Adamantane derivatives, including Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride , have garnered significant interest in the field of medicinal chemistry due to their unique structural properties and biological activities. This article delves into the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features an adamantane core, a rigid hydrocarbon structure that enhances lipophilicity and stability in biological systems. The addition of a dimethylaminopropyl side chain and a phenyl group contributes to its pharmacological profile. The adamantyl moiety is known for its ability to fit into various biological cavities, making it a valuable scaffold for drug design.

-

Antiviral Activity :

- Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza viruses. For instance, amantadine, a well-known adamantane derivative, inhibits the M2 ion channel of the influenza virus, preventing viral uncoating and replication .

- Research indicates that similar mechanisms may be applicable to 1-(3-dimethylaminopropyl)-2-phenyl- derivatives, suggesting potential efficacy against various viral pathogens.

- Interaction with Biological Macromolecules :

-

Immunomodulatory Effects :

- Recent investigations into adamantane-based compounds have revealed their potential to modulate immune responses. For example, mannosylated adamantyl tripeptides were shown to enhance immune responses by targeting mannose receptors on immune cells . This suggests that 1-(3-dimethylaminopropyl)-2-phenyl- derivatives may also possess immunostimulatory properties.

Antiviral Studies

A study conducted on various adamantane analogues demonstrated significant antiviral activity against influenza A viruses in chick embryos. Compounds structurally related to 1-(3-dimethylaminopropyl)-2-phenyl- showed promising results in inhibiting viral replication .

Cytotoxicity Assessments

In vitro studies assessing the cytotoxicity of adamantane derivatives across different cancer cell lines indicated that certain modifications could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells. For instance, new formulations incorporating the adamantane structure exhibited low cytotoxicity in human breast cancer (MCF-7) and cervical adenocarcinoma (HeLa) cell lines .

Data Summary

| Property | Value/Observation |

|---|---|

| Core Structure | Adamantane |

| Side Chains | Dimethylaminopropyl and phenyl groups |

| Mechanism | Antiviral (M2 inhibition), membrane interaction |

| Cytotoxicity | Low in MCF-7 and HeLa cell lines |

| Potential Applications | Antiviral therapy, immunomodulation |

Case Studies

- Influenza Virus Inhibition :

- Cancer Treatment Potential :

Q & A

Basic: What are the established protocols for synthesizing adamantane derivatives like 1-(3-dimethylaminopropyl)-2-phenyladamantane hydrochloride?

The synthesis of adamantane derivatives typically involves catalytic hydrogenation of dicyclopentadiene followed by Lewis acid-catalyzed isomerization (e.g., AlCl₃) to form the adamantane core . For functionalization, methods such as Friedel-Crafts alkylation or carbodiimide-mediated coupling (e.g., using EDC·HCl) are employed to introduce substituents like the 3-dimethylaminopropyl and phenyl groups . Post-synthesis, purification via column chromatography and recrystallization is critical. Key parameters include reaction temperature (often 80–120°C), solvent selection (e.g., DMF or ether), and catalyst stoichiometry. Yield optimization (e.g., ~30% in BF₃-HF systems) requires balancing reaction time and catalyst activity .

Advanced: How can researchers resolve low-yield challenges in adamantane derivatization reactions?

Low yields often stem from steric hindrance in the adamantane core or competing side reactions. Strategies include:

- Catalyst screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce decomposition .

- Microwave-assisted synthesis : Accelerate reaction kinetics and improve selectivity .

- Protecting groups : Temporarily block reactive sites (e.g., amines) during functionalization .

- In-situ monitoring : Use HPLC or TLC to identify intermediates and adjust conditions dynamically .

Contradictory yield reports (e.g., 30% vs. higher yields in alternative protocols) may arise from impurities in starting materials or moisture-sensitive catalysts; rigorous drying of solvents/reactants is essential .

Basic: What analytical techniques are recommended for structural confirmation of this compound?

- NMR spectroscopy : H and C NMR can confirm the adamantane scaffold (δ ~1.6–2.1 ppm for bridgehead protons) and substituent integration .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., phenyl group orientation) and validates hydrogen bonding (e.g., N–H⋯N interactions) .

- HPLC-MS : Verifies purity and molecular weight (e.g., m/z 722.31 for SR 142948A, a structural analog) .

Advanced: How can researchers address discrepancies in spectroscopic data for adamantane derivatives?

Discrepancies in NMR or crystallographic data often arise from polymorphism or solvent effects. Solutions include:

- Variable-temperature NMR : Differentiates dynamic conformers (e.g., rotamers of the dimethylaminopropyl chain) .

- DFT calculations : Predicts theoretical spectra to cross-validate experimental peaks .

- Multi-solvent crystallization : Identifies solvent-dependent packing modes (e.g., CHCl₃ vs. ether) .

Basic: What are the stability considerations for storing this compound?

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Light sensitivity : Amber glass vials minimize photodegradation of the phenyl group .

- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt .

Advanced: What methodologies are used to evaluate the biological activity of adamantane-based compounds?

- Kinase inhibition assays : Measure IC₅₀ values via competitive ATP-binding assays (e.g., for CDK inhibitors) .

- Cellular uptake studies : Use fluorescent analogs (e.g., coumarin-conjugated derivatives) to track intracellular localization .

- Molecular docking : Predict binding modes to targets like GPCRs or ion channels, validated by mutagenesis .

Basic: How is the hydrochloride salt form advantageous in pharmacological studies?

The hydrochloride salt improves aqueous solubility (critical for in-vivo studies) and enhances stability during storage compared to free bases. It also facilitates salt metathesis for counterion optimization .

Advanced: How can researchers mitigate toxicity concerns during in-vivo testing?

- Metabolic profiling : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., N-oxidized dimethylaminopropyl groups) .

- Prodrug design : Mask reactive sites (e.g., amine) with enzymatically cleavable groups .

- Ecotoxicity screening : Follow OECD guidelines for aquatic toxicity (LC₅₀ testing) due to acute hazards reported for adamantane derivatives .

Basic: What are the regulatory requirements for handling this compound?

- Safety protocols : Use PPE (gloves, respirators) and fume hoods to avoid inhalation/contact .

- Waste disposal : Incinerate via authorized facilities (UN3077, Hazard Class 9) .

Advanced: What computational tools are effective for designing adamantane-based drug candidates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.